molecular formula C22H30N4O2 B11121906 3-(1-(3-cyclopentylpropanoyl)piperidin-3-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one

3-(1-(3-cyclopentylpropanoyl)piperidin-3-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one

Cat. No.: B11121906
M. Wt: 382.5 g/mol
InChI Key: QPSXVCMCWPANJB-UHFFFAOYSA-N
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Description

This compound is a complex heterocyclic molecule with a triazole ring system. Its systematic name is quite a mouthful, so let’s break it down:

    3-(1-(3-cyclopentylpropanoyl)piperidin-3-yl): This part of the name describes the substituents attached to the triazole ring. We have a piperidine ring with a cyclopentylpropanoyl group attached.

    1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one: The triazole ring itself contains a methyl group and a phenyl group, and it’s fused with an oxo (carbonyl) group.

Preparation Methods

Synthetic Routes::

    Cyclopentylpropanoyl Piperidine Synthesis:

    Triazole Formation:

Industrial Production::
  • Industrial-scale production methods may involve more efficient and scalable processes, but specific details are proprietary.

Chemical Reactions Analysis

    Oxidation: The triazole ring can undergo oxidation reactions, leading to various derivatives.

    Reduction: Reduction of the carbonyl group (oxo) can yield the corresponding alcohol.

    Substitution: Substitution reactions can occur at the phenyl and cyclopentyl positions.

    Common Reagents: Sodium azide, acyl chlorides, reducing agents (e.g., lithium aluminum hydride), and various catalysts.

    Major Products: Diverse derivatives with modified substituents.

Scientific Research Applications

    Medicinal Chemistry: Investigated as potential drugs due to its diverse pharmacophores.

    Anticancer Activity: Some derivatives exhibit promising anticancer effects.

    Antifungal Properties: Triazoles are used as antifungal agents.

    Bioconjugation: Triazole-based click chemistry for bioconjugation and drug delivery.

Mechanism of Action

    Targets: The compound likely interacts with specific receptors or enzymes.

    Pathways: Further research needed to elucidate its precise mechanism.

Comparison with Similar Compounds

    Uniqueness: Its combination of a triazole ring, piperidine, and phenyl groups sets it apart.

    Similar Compounds: Other triazole-based compounds like voriconazole, fluconazole, and raltegravir.

: Example reference. : Another reference. : Yet another reference.

Properties

Molecular Formula

C22H30N4O2

Molecular Weight

382.5 g/mol

IUPAC Name

5-[1-(3-cyclopentylpropanoyl)piperidin-3-yl]-2-methyl-4-phenyl-1,2,4-triazol-3-one

InChI

InChI=1S/C22H30N4O2/c1-24-22(28)26(19-11-3-2-4-12-19)21(23-24)18-10-7-15-25(16-18)20(27)14-13-17-8-5-6-9-17/h2-4,11-12,17-18H,5-10,13-16H2,1H3

InChI Key

QPSXVCMCWPANJB-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)N(C(=N1)C2CCCN(C2)C(=O)CCC3CCCC3)C4=CC=CC=C4

Origin of Product

United States

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